5-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide
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Overview
Description
5-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, a pyridine ring, and two carboxamide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide typically involves the reaction of 5-cyclopropoxypyridine-2,4-dicarboxylic acid with N,N-dimethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylates.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper salts.
Major Products Formed
Oxidation: Pyridinecarboxylates.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-diamine: Similar structure but with amine groups instead of carboxamide groups.
5-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide: A closely related compound with slight variations in the substitution pattern.
Uniqueness
5-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its cyclopropoxy group and carboxamide functionalities make it a versatile compound for various applications .
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-N,2-N,4-N-trimethylpyridine-2,4-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)9-6-10(13(18)16(2)3)15-7-11(9)19-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,14,17) |
InChI Key |
NMRMCEYMOOMOAV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=NC=C1OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
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